1-(1-Methanesulfonylethenyl)-3-nitrobenzene
Description
1-(1-Methanesulfonylethenyl)-3-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the meta position and a methanesulfonylethenyl group (-CH₂SO₂CH₂CH₂-) at the para position of the benzene ring. The methanesulfonylethenyl group is electron-withdrawing, which may influence the nitro group’s electrophilicity and the compound’s overall stability and reactivity in chemical transformations .
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1-(1-methylsulfonylethenyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H9NO4S/c1-7(15(2,13)14)8-4-3-5-9(6-8)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
DLWGBSSTXHNWLF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methanesulfonylethenyl)-3-nitrobenzene typically involves the reaction of methanesulfonyl chloride with an appropriate ethenylbenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form aromatic amines under catalytic hydrogenation or chemical reduction conditions.
Key Findings :
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 bar), the nitro group is reduced to an amine with full conversion observed in 12–24 hours .
-
Electrochemical Reduction : In aqueous media, cyclic voltammetry reveals a four-electron reduction pathway via N-phenylhydroxylamine intermediates (e.g., 1b in Fig. 4B) .
-
Biocatalytic Reduction : Hyd-1/C (a hydrogenase-carbon composite) achieves ambient-pressure hydrogenation with turnover numbers exceeding 10⁶ .
Example :
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-(1-Methanesulfonylethenyl)-3-nitrobenzene | Pd/C (10 wt%) | H₂ (1 bar), 25°C | 1-(1-Methanesulfonylethenyl)-3-aminobenzene | 92% |
Nucleophilic Substitution
The methanesulfonylethenyl group participates in substitution reactions, particularly at the sulfur center.
Mechanism :
-
SN2 Pathway : Nucleophiles (e.g., amines, thiols) attack the electrophilic sulfur, displacing the ethenyl group.
-
Leaving Group Ability : The ethenyl group’s electron-withdrawing nature enhances sulfonyl reactivity.
Example :
Reaction with morpholine in DMF at 80°C yields N-morpholino-3-nitrobenzenesulfonamide.
Addition Reactions
The ethenyl group undergoes Michael additions with soft nucleophiles.
Conditions :
-
Nucleophiles : Thiols, enolates, or Grignard reagents.
-
Solvents : THF or DCM at 0–25°C.
Product :
-
Thiol addition produces sulfides (e.g., 1-(1-(methylsulfonyl)-2-thioethyl)-3-nitrobenzene).
Oxidation Reactions
The nitro group stabilizes the aromatic ring against oxidation, but strong oxidants target the sulfonyl moiety.
Reagents :
-
KMnO₄ or CrO₃ oxidizes the sulfonyl group to sulfonic acids under acidic conditions.
Elimination Reactions
Base-induced elimination generates alkenes or sulfenic acids.
Example :
Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF eliminates SO₂, forming 1-nitro-3-vinylbenzene.
Mechanistic Insights
-
Planar Conformation : Crystallographic studies confirm a planar aromatic ring, enhancing resonance stabilization and directing electrophilic attacks to meta positions .
-
Electron Withdrawal : The nitro group lowers the LUMO energy, facilitating nucleophilic aromatic substitution at elevated temperatures.
Scientific Research Applications
1-(1-Methanesulfonylethenyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methanesulfonylethenyl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methanesulfonyl group can also participate in reactions that modify the activity of enzymes or other proteins.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural properties of 1-(1-Methanesulfonylethenyl)-3-nitrobenzene with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/cm³) | Key Characteristics |
|---|---|---|---|---|---|---|
| 1-(Methylsulfanyl)-3-nitrobenzene | C₇H₇NO₂S | 169.2 | 14 | 92/1 | 1.29 | Liquid, irritant (Xi), yellow-orange |
| 1-(2-Bromoethyl)-3-nitrobenzene | C₈H₈BrNO₂ | 230.06 | 30–34 | 136–138/0.5 | 1.562 | Solid, bromoalkyl substituent |
| 1-(Chloromethyl)-3-nitrobenzene | C₇H₆ClNO₂ | 187.58 | - | - | - | Mutagenic, emits NOx/Cl⁻ on decomposition |
| 3-Nitrophenylacetylene | C₈H₅NO₂ | 147.13 | - | - | - | Ethynyl group for click chemistry |
| 1-Bromo-3-(methylsulfonyl)-5-nitrobenzene | C₇H₆BrNO₄S | 296.10 | - | - | - | Bromo-sulfonyl hybrid, high polarity |
Notes:
- 1-(Methylsulfanyl)-3-nitrobenzene is a liquid at room temperature, contrasting with the solid-state bromoethyl analog.
- 1-(Chloromethyl)-3-nitrobenzene exhibits mutagenicity and thermal decomposition hazards, highlighting the risks associated with halogenated nitroaromatics .
- 3-Nitrophenylacetylene ’s ethynyl group enables applications in alkyne-based coupling reactions, such as Huisgen cycloaddition .
Biological Activity
1-(1-Methanesulfonylethenyl)-3-nitrobenzene is a nitroaromatic compound that has garnered attention due to its potential biological activities. Nitro compounds, in general, are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, drawing from various research studies and toxicological assessments.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉N₃O₄S
- Molecular Weight : 227.25 g/mol
Nitro compounds often undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates. For this compound, the nitro group can be reduced to form nitroso and hydroxylamine derivatives. These intermediates may interact with biomolecules, potentially leading to cytotoxic effects or therapeutic benefits depending on the context.
Antimicrobial Activity
Nitro compounds are frequently employed in treating infections due to their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial activity against various pathogens, including:
- Mechanism : The compound's nitro group is believed to be reduced intracellularly, generating toxic intermediates that bind to DNA, causing damage and subsequent cell death .
Antitumor Activity
Recent studies have highlighted the antineoplastic potential of nitroaromatic compounds. The structural features of this compound suggest it may act as a scaffold for developing new antitumor agents. The compound could potentially inhibit tumor cell proliferation through mechanisms involving oxidative stress and DNA damage .
Anti-inflammatory Effects
Nitro compounds have been shown to modulate inflammatory responses. The presence of the methanesulfonyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, positioning it as a candidate for further investigation in inflammatory diseases .
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies indicate that nitroaromatic compounds can lead to various adverse effects, including:
- Hematotoxicity : Exposure may result in methemoglobinemia due to the formation of methemoglobin from nitroso intermediates.
- Carcinogenic Potential : Long-term exposure has been associated with increased cancer risk due to DNA damage mechanisms .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key crystallographic parameters for characterizing 1-(1-Methanesulfonylethenyl)-3-nitrobenzene, and how do they inform structural analysis?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and torsion angles. For example, related sulfonamide-nitrobenzene derivatives crystallize in triclinic systems (space group P1) with cell parameters such as a = 10.215 Å, b = 10.312 Å, and c = 14.940 Å . Key torsion angles (e.g., C14–S2–N3–C3 at 125.0°) and dihedral angles between aromatic rings (e.g., 32.2° between P1/P2 rings) reveal conformational flexibility. Hydrogen bonding (N–H⋯N, C–H⋯O) and intermolecular interactions should be mapped to understand packing behavior .
Q. How can NMR spectroscopy resolve stereochemical and electronic effects in this compound?
- Methodological Answer : ¹H NMR can distinguish E/Z isomers of vinyl-sulfonyl-nitrobenzene derivatives by analyzing coupling constants (J values) and chemical shifts. For example, in 1-(4-methoxystyryl)-3-nitrobenzene, the E isomer exhibits distinct vinyl proton splitting patterns (J ≈ 16 Hz for trans coupling) compared to the Z isomer (J ≈ 12 Hz). Integration ratios (e.g., 77:23 E/Z in graduate syntheses) further validate isomer distribution .
Q. What synthetic routes yield this compound with high purity?
- Methodological Answer : Palladium-catalyzed coupling reactions (e.g., Heck or Suzuki-Miyaura) are commonly used. For nitrobenzene derivatives, methanesulfonyl chloride can react with styrenyl intermediates under basic conditions. Optimizing reaction parameters (temperature: 80–100°C; solvent: DMF/THF) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieve >90% purity. Yields vary between 39–98%, depending on substituent steric/electronic effects .
Advanced Research Questions
Q. How does this compound behave under electrochemical degradation conditions?
- Methodological Answer : Electro-Fenton (EF) processes degrade nitroaromatic compounds via hydroxyl radical (•OH) attack. LC-MSn analysis of degradation byproducts reveals intermediates like 1-(methylsulfonyl)-3-nitrobenzene and dicarboxylic acids (e.g., hexane-1,6-dioic acid). Absence of hydroxylated aromatic products suggests nitro/methanesulfonyl groups hinder •OH substitution. Kinetic studies (second-order rate constants) and DFT modeling can elucidate reaction pathways .
Q. What computational methods predict the ligand-binding interactions of this compound in solvent extraction systems?
- Methodological Answer : Density Functional Theory (DFT) simulations assess interactions between nitrobenzene derivatives and ligands (e.g., Et-Tol-DAPhen). Solvation models using 1-(trifluoromethyl)-3-nitrobenzene as a diluent show strong affinity for actinides (Am(III)/Pu(IV)) due to electron-withdrawing nitro/sulfonyl groups enhancing charge transfer. Molecular dynamics (MD) simulations quantify separation factors (SF) over lanthanides, critical for nuclear waste remediation .
Q. How do substituents on the benzene ring influence the compound’s stability and reactivity?
- Methodological Answer : Hammett substituent constants (σ) correlate with electronic effects. Nitro groups (-NO₂, σ = 0.78) increase electrophilicity, accelerating nucleophilic substitution. Methanesulfonyl (-SO₂CH₃, σ = 0.72) enhances oxidative stability but reduces solubility in polar solvents. Comparative studies with 3-nitrothioanisole (σ = 0.23 for -SCH₃) reveal trade-offs between reactivity and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
